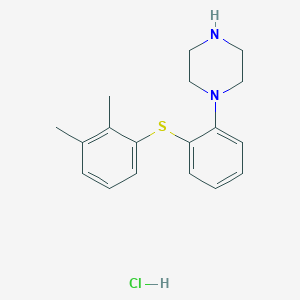
4-Desmethyl 3-Methyl Vortioxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a phenyl group that is further modified with a sulfanyl group and two methyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl thiol with 2-bromophenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfoxides back to sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Aplicaciones Científicas De Investigación
1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to modulate neurotransmitter systems, particularly serotonin receptors. The compound’s structure allows it to bind to these receptors, influencing their activity and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine: This compound has a similar structure but with a different methyl group position, which can affect its chemical and biological properties.
1-{3-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride: Another closely related compound with variations in the position of the sulfanyl and methyl groups.
Propiedades
Fórmula molecular |
C18H23ClN2S |
|---|---|
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20;/h3-9,19H,10-13H2,1-2H3;1H |
Clave InChI |
HHVBUSGGPUQAOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


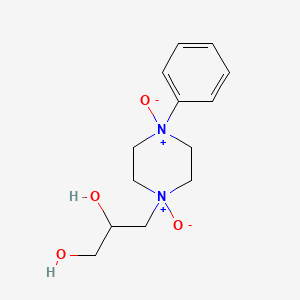
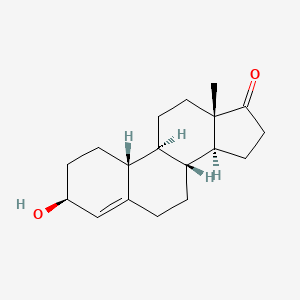
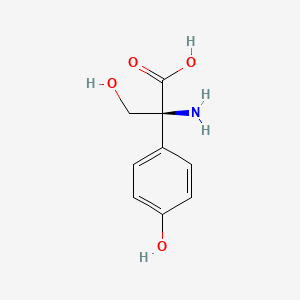

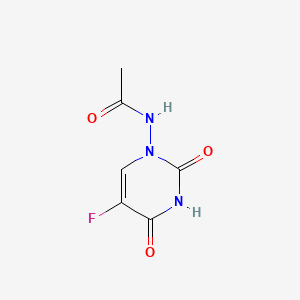
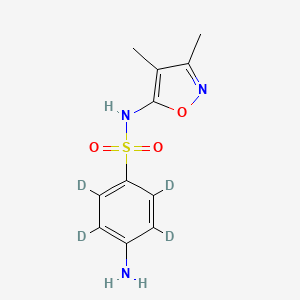

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)





![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
